molecular formula C11H17NO3 B2944440 (2R)-2-[2-(cyclohex-1-en-1-yl)acetamido]propanoic acid CAS No. 1344937-44-5

(2R)-2-[2-(cyclohex-1-en-1-yl)acetamido]propanoic acid

Cat. No.: B2944440
CAS No.: 1344937-44-5
M. Wt: 211.261
InChI Key: RTBZWBWJMJTEIB-MRVPVSSYSA-N
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Description

(2R)-2-[2-(cyclohex-1-en-1-yl)acetamido]propanoic acid is an organic compound that belongs to the class of amino acids It features a cyclohexene ring attached to an acetamido group, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[2-(cyclohex-1-en-1-yl)acetamido]propanoic acid typically involves the following steps:

    Formation of the cyclohexene ring: This can be achieved through the hydrogenation of benzene or other aromatic compounds.

    Introduction of the acetamido group: This step involves the reaction of cyclohexene with acetic anhydride in the presence of a catalyst.

    Formation of the propanoic acid moiety: This can be done by reacting the intermediate product with a suitable reagent such as bromoacetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is also common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the cyclohexene ring to a cyclohexane ring.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group, where nucleophiles such as amines or alcohols replace the acetamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.

    Substitution: Amines, alcohols, basic conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Cyclohexane derivatives.

    Substitution: Amides, esters.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Enzyme studies: The compound can be used to study enzyme-substrate interactions due to its structural similarity to natural amino acids.

Medicine

    Drug development:

Industry

    Material science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-[2-(cyclohex-1-en-1-yl)acetamido]propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-[2-(cyclohexyl)acetamido]propanoic acid: Similar structure but with a fully saturated cyclohexane ring.

    (2R)-2-[2-(phenyl)acetamido]propanoic acid: Similar structure but with a phenyl ring instead of a cyclohexene ring.

Uniqueness

    Cyclohexene ring: The presence of the cyclohexene ring in (2R)-2-[2-(cyclohex-1-en-1-yl)acetamido]propanoic acid imparts unique chemical properties, such as increased reactivity in certain types of reactions.

    Stereochemistry: The (2R) configuration may result in specific interactions with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

(2R)-2-[[2-(cyclohexen-1-yl)acetyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-8(11(14)15)12-10(13)7-9-5-3-2-4-6-9/h5,8H,2-4,6-7H2,1H3,(H,12,13)(H,14,15)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBZWBWJMJTEIB-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CC1=CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)CC1=CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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